6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC20438974
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10ClN3 |
---|---|
Molecular Weight | 183.64 g/mol |
IUPAC Name | 6-(2-aminoethyl)pyridine-2-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C8H9N3.ClH/c9-5-4-7-2-1-3-8(6-10)11-7;/h1-3H,4-5,9H2;1H |
Standard InChI Key | WSIAKSFMCPOWPC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1)C#N)CCN.Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride combines a pyridine core with two functional groups: a cyano (-CN) group at position 2 and a 2-aminoethyl (-CH₂CH₂NH₂) group at position 6, stabilized as a hydrochloride salt. The hydrochloride counterion suggests protonation of the primary amine, enhancing solubility in polar solvents.
Molecular Formula and Weight
The molecular formula is C₈H₁₀N₃·HCl, yielding a molecular weight of 183.64 g/mol (exact mass: 183.06 for C₈H₁₁N₃Cl) . This aligns with pyridine-carbonitrile derivatives reported in analogous studies, where molecular weights range between 180–250 g/mol depending on substituents .
Crystallographic and Stereochemical Features
While no crystallographic data exists for this specific compound, related pyridine-carbonitrile structures exhibit monoclinic crystal systems with unit cell parameters such as a = 12.4919 Å, b = 19.4010 Å, and c = 13.2741 Å . Intramolecular hydrogen bonding between amine and pyridine nitrogen atoms, as observed in N,N′-(2-aminophenyl)-2,6-dicarboxylimide pyridine derivatives , may stabilize the hydrochloride salt form of 6-(2-aminoethyl)pyridine-2-carbonitrile.
Synthetic Pathways and Optimization
Synthesis of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride likely involves a multi-step approach, drawing from methodologies used for analogous pyridine-carbonitriles.
Key Reaction Steps
-
Formation of Pyridine-Carbonitrile Core: A starting material such as 6-chloropyridine-2-carbonitrile undergoes nucleophilic substitution with 2-aminoethylamine. This mirrors the use of 2-mercaptonicotinonitrile in thieno[2,3-b]pyridine synthesis .
-
Salt Formation: Treatment with hydrochloric acid protonates the primary amine, yielding the hydrochloride salt.
Catalytic and Solvent Systems
Betaine and guanidine carbonate, effective catalysts in one-pot syntheses of 6-amino-2-pyridone-3,5-dicarbonitriles , may enhance reaction efficiency. For example, betaine facilitates aldehyde-malononitrile condensation , while guanidine carbonate accelerates cyclization . Ethanol or methanol solvents, as used in thienopyridine syntheses , are likely optimal for this reaction.
Table 1: Hypothetical Optimization of Reaction Conditions
Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | Betaine | MeOH | 25 | 62 |
2 | Guanidine carbonate | EtOH | 80 | 88 |
3 | Pyridine-2-carboxylic acid | MeOH | 25 | 45 |
Data inferred from catalytic efficiencies in analogous pyridine-carbonitrile syntheses .
Spectroscopic Characterization
Spectroscopic data for 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride can be extrapolated from related compounds:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
Pyridine H-3 and H-5: δ 8.2–8.5 ppm (doublets).
-
H-4: δ 7.6–7.8 ppm (triplet).
-
-CH₂CH₂NH₃⁺: δ 3.1–3.3 ppm (triplet, CH₂NH) and δ 2.8–3.0 ppm (triplet, CH₂CN).
-
-
¹³C NMR:
-
CN: δ 117–120 ppm.
-
Pyridine C-2: δ 155–160 ppm.
-
These signals align with those of 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles and bis-Schiff base pyridine derivatives .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO). Stability studies of similar pyridine-carbonitriles suggest decomposition temperatures above 200°C .
LogP and PSA
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume